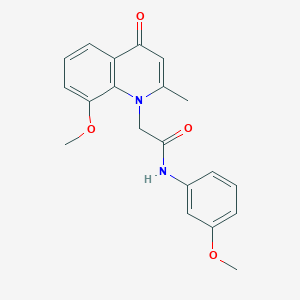
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is an intriguing chemical compound with notable properties that make it useful in various fields of research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and interactions in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of 8-methoxy-2-methyl-4-oxoquinoline: : This intermediate is synthesized by methoxylation of 2-methyl-4-oxoquinoline using methanol and appropriate catalytic conditions.
Acetylation Reaction: : The acylation of 8-methoxy-2-methyl-4-oxoquinoline with 3-methoxybenzoyl chloride under basic conditions, such as pyridine, yields the target compound.
Purification: : The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production might involve more efficient, scalable methods including optimized reaction conditions, continuous flow synthesis, and utilization of automated reactors to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy and methyl groups in the structure are susceptible to oxidation under strong oxidizing conditions, leading to potential formation of hydroxylated derivatives.
Reduction: : Ketone reduction under reducing conditions such as sodium borohydride or hydrogenation can yield corresponding alcohols.
Substitution: : The methoxy group can undergo substitution reactions, especially under electrophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substituents: : Halogens, acyl chlorides, alkylating agents.
Major Products Formed
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Substituted quinolines or acetamides from substitution reactions.
Scientific Research Applications
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has diverse applications, such as:
Chemistry: : As a reactant or intermediate in the synthesis of more complex chemical entities.
Biology: : Potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine: : Investigated for therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: : Utilized in the synthesis of dyes, pigments, or as an additive in materials science for improved properties.
Mechanism of Action
The exact mechanism by which 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide exerts its effects can be multifaceted:
Molecular Targets: : Enzymes or receptors it may bind to or inhibit.
Pathways: : The compound can modulate signaling pathways, impact cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinoline derivatives: : Share structural motifs with varying substituents affecting their properties.
N-phenylacetamide derivatives: : Similar functional groups with diverse biological activities.
Uniqueness
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of methoxy and methyl groups attached to the quinoline and acetamide moieties, influencing its reactivity and potential biological activity.
Properties
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-10-17(23)16-8-5-9-18(26-3)20(16)22(13)12-19(24)21-14-6-4-7-15(11-14)25-2/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKMJNVTPNEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














